molecular formula C13H20BNO4S B1286008 N-METHYL-4-BENZENESULFONAMIDEBORONIC ACID PINACOL ESTER CAS No. 1073353-47-5

N-METHYL-4-BENZENESULFONAMIDEBORONIC ACID PINACOL ESTER

Cat. No.: B1286008
CAS No.: 1073353-47-5
M. Wt: 297.2 g/mol
InChI Key: CLGYHPYEQCQBDA-UHFFFAOYSA-N
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Description

N-METHYL-4-BENZENESULFONAMIDEBORONIC ACID PINACOL ESTER is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Mechanism of Action

Target of Action

Similar compounds are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds in a synthetic chemistry context.

Mode of Action

The mode of action of this compound is likely related to its boronic ester group. In Suzuki-Miyaura cross-coupling reactions, boronic esters are known to react with organic halides or triflates in the presence of a base and a palladium catalyst . The boronic ester group of the compound can form a complex with the palladium catalyst, facilitating the transmetallation step of the reaction .

Biochemical Pathways

Instead, it participates in chemical reactions that form new carbon-carbon bonds . The products of these reactions could potentially interact with biological systems, depending on their structure and properties.

Result of Action

The primary result of the action of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . The specific outcomes depend on the other reactants used in the reaction.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura reactions can be affected by the choice of solvent, the temperature, and the base used . Additionally, the compound’s stability could be affected by exposure to air or moisture.

Biochemical Analysis

Biochemical Properties

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their conformation and activity .

Cellular Effects

The effects of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to alter the expression of specific genes, thereby impacting the overall cellular response. Additionally, it can modulate signaling pathways, leading to changes in cell behavior and function .

Molecular Mechanism

At the molecular level, N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific context. Furthermore, the compound can induce changes in gene expression, leading to alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can influence metabolic flux and the levels of specific metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in various biochemical processes .

Subcellular Localization

The subcellular localization of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide is a critical factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with other biomolecules, thereby modulating its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-4-BENZENESULFONAMIDEBORONIC ACID PINACOL ESTER typically involves the reaction of N-methylbenzenesulfonamide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a catalyst, such as palladium, under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-4-BENZENESULFONAMIDEBORONIC ACID PINACOL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts like palladium and copper. The reactions are typically carried out under controlled temperature and pressure to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-METHYL-4-BENZENESULFONAMIDEBORONIC ACID PINACOL ESTER has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHYL-4-BENZENESULFONAMIDEBORONIC ACID PINACOL ESTER is unique due to its combination of a sulfonamide group and a boron-containing dioxaborolane moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .

Properties

IUPAC Name

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-6-8-11(9-7-10)20(16,17)15-5/h6-9,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGYHPYEQCQBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585944
Record name N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073353-47-5
Record name N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073353-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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